Tert-butyl 3-(methylamino)pyridine-4-carboxylate
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Overview
Description
Tert-butyl 3-(methylamino)pyridine-4-carboxylate is a chemical compound with the molecular formula C11H16N2O2. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(methylamino)pyridine-4-carboxylate typically involves the reaction of 3-aminopyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogens, nucleophiles; reactions often conducted in polar solvents.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Tert-butyl 3-(methylamino)pyridine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of tert-butyl 3-(methylamino)pyridine-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to therapeutic effects .
Comparison with Similar Compounds
- Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate
- Tert-butyl (E)-4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate
- Tert-butyl 3-[(methylamino)methyl]-1-piperidinecarboxylate
Comparison: Tert-butyl 3-(methylamino)pyridine-4-carboxylate is unique due to its pyridine core, which imparts distinct chemical properties compared to piperidine-based compounds. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C11H16N2O2 |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
tert-butyl 3-(methylamino)pyridine-4-carboxylate |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)8-5-6-13-7-9(8)12-4/h5-7,12H,1-4H3 |
InChI Key |
PLLZTTMNYKRVRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=NC=C1)NC |
Origin of Product |
United States |
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